molecular formula C6H8ClNO2 B14258248 N-(2-Methylacryloyl)glycyl chloride CAS No. 168409-44-7

N-(2-Methylacryloyl)glycyl chloride

Cat. No.: B14258248
CAS No.: 168409-44-7
M. Wt: 161.58 g/mol
InChI Key: DLZJAVLWBLBIIF-UHFFFAOYSA-N
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Description

N-(2-Methylacryloyl)glycyl chloride is a chemical compound known for its reactivity and utility in various chemical processes. It is an acyl chloride derivative, which makes it highly reactive and useful in organic synthesis. This compound is often used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylacryloyl)glycyl chloride typically involves the reaction of 2-methylacryloyl chloride with glycine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer better control over reaction conditions and can minimize the formation of side products. The use of continuous flow reactors allows for efficient heat management and improved safety .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylacryloyl)glycyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and polymers. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .

Scientific Research Applications

N-(2-Methylacryloyl)glycyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylacryloyl)glycyl chloride involves its high reactivity due to the presence of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methylacryloyl)glycyl chloride is unique due to the presence of both the 2-methylacryloyl and glycine moieties. This combination imparts specific reactivity and properties that are valuable in various chemical syntheses and applications .

Properties

CAS No.

168409-44-7

Molecular Formula

C6H8ClNO2

Molecular Weight

161.58 g/mol

IUPAC Name

2-(2-methylprop-2-enoylamino)acetyl chloride

InChI

InChI=1S/C6H8ClNO2/c1-4(2)6(10)8-3-5(7)9/h1,3H2,2H3,(H,8,10)

InChI Key

DLZJAVLWBLBIIF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCC(=O)Cl

Origin of Product

United States

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